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Compound of Interest

Compound Name: Pridinol hydrochloride

Cat. No.: B1210197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic

properties of Pridinol in humans. The information is compiled from available scientific literature

to support research and development activities.

Executive Summary
Pridinol is a centrally acting muscle relaxant that undergoes rapid absorption following oral

administration. It is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19

and CYP2B6, and is excreted renally as both unchanged drug and conjugated metabolites.

This document details the available quantitative pharmacokinetic parameters, the

methodologies used in key studies, and visual representations of its metabolic pathway and

pharmacokinetic workflow.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Pridinol in healthy

human subjects following a single oral dose of 4 mg Pridinol Mesylate (equivalent to 3 mg

Pridinol).

Table 1: Pharmacokinetic Parameters of Pridinol in Humans
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Parameter
Geometric Mean
(Test Product)

Geometric Mean
(Reference
Product)

Range

Cmax (ng/mL) 29.27 27.44 Not Reported

Tmax (hours) 1.00 (mean) 0.90 (mean) Not Reported

AUC0–tlast (h*ng/mL) 187.93 183.51 Not Reported

t1/2 (hours) 19.14 (mean) 18.85 (mean) 8.97 - 34.85

Data sourced from a bioequivalence study in healthy subjects.[1][2][3]

Note: Data for Volume of Distribution (Vd), Clearance (CL), and plasma protein binding in

humans are not available in the reviewed literature. Animal studies in thoroughbred horses

have reported a steady-state volume of distribution of 2.07 L/kg and a clearance rate of 1.27

L/h/kg; however, the direct applicability of these findings to humans is undetermined.

Experimental Protocols
The primary source of human pharmacokinetic data is a single-center, open-label, randomized,

crossover bioequivalence study.[2]

Study Design
Design: Single-center, open-label, randomized, crossover trial.[2]

Subjects: Healthy male and female adult subjects.[2] A total of 34 subjects were randomized,

with 33 completing all treatments.[1]

Dosing: Single oral doses of a test and a reference product, each containing 4 mg of pridinol

mesylate (equivalent to 3 mg of pridinol), were administered under fasting conditions.[2]

Sampling: Blood samples for pharmacokinetic analysis were collected up to 72 hours after

dosing.[2]

Bioanalytical Method
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Technique: Pridinol concentrations in plasma were quantified using a validated liquid

chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method.[1][2]

Internal Standard: Diphenidol hydrochloride was used as the internal standard.[1]

Quantitation Limits: The lower and upper limits of quantitation for pridinol were 0.0500 ng/mL

and 50 ng/mL, respectively.[1]

Pharmacokinetic Profile
Absorption
Pridinol is rapidly absorbed after oral administration, with maximum plasma concentrations

(Tmax) reached in approximately 1 hour.[1][2]

Distribution
Following absorption, Pridinol is reported to be uniformly distributed in the body.[1] However,

quantitative data on the volume of distribution and plasma protein binding in humans are

currently unavailable.

Metabolism
Pridinol is primarily metabolized in the liver.[1] The main metabolic pathway is hydroxylation,

catalyzed by cytochrome P450 enzymes CYP2C19 and CYP2B6, leading to the formation of its

main metabolite, 4-hydroxypridinol.[1]

Excretion
Pridinol and its metabolites are eliminated from the body via the kidneys.[1] The excretion

products include the unchanged drug, as well as glucuronidated and sulfoconjugated forms of

Pridinol.[1]

Visualizations
Pridinol Pharmacokinetic Workflow
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Caption: Overview of Pridinol's pharmacokinetic pathway from oral administration to renal

excretion.

Pridinol Metabolic Pathway
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Caption: Metabolic conversion of Pridinol to its primary metabolite and subsequent conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial
in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1210197?utm_src=pdf-body-img
https://www.benchchem.com/product/b1210197?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/350770577_Pharmacokinetics_of_oral_pridinol_Results_of_a_randomized_crossover_bioequivalence_trial_in_healthy_subjects
https://pubmed.ncbi.nlm.nih.gov/33835016/
https://pubmed.ncbi.nlm.nih.gov/33835016/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial
in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-depth Pharmacokinetic Properties of Pridinol in
Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210197#in-depth-pharmacokinetic-properties-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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